2-(Phenylthio)benzoic acid

Beschreibung

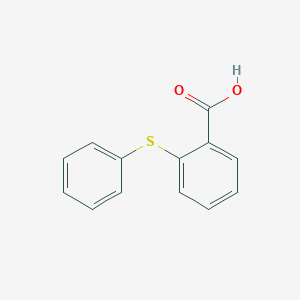

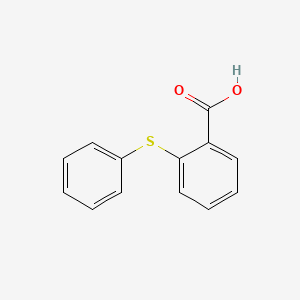

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-phenylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2S/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLBXJKQYSENQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061754 | |

| Record name | Benzoic acid, 2-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1527-12-4 | |

| Record name | 2-(Phenylthio)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1527-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Phenylthio)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001527124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Phenylthio)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-(phenylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(phenylthio)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Phenylthio)benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP7B4APK5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Applications of 2-(Phenylthio)benzoic Acid

This guide provides a comprehensive technical overview of 2-(phenylthio)benzoic acid, a pivotal molecule in synthetic and medicinal chemistry. We will delve into its structural characteristics, spectroscopic signature, synthesis, and its role as a versatile precursor for heterocyclic compounds with significant pharmacological interest. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this compound's properties and applications.

Introduction: The Strategic Importance of this compound

This compound, also known by its IUPAC name 2-(phenylsulfanyl)benzoic acid, is a bifunctional organic compound featuring a benzoic acid moiety substituted at the ortho position with a phenylthio group.[1] This unique arrangement of a carboxylic acid and a thioether linkage on a benzene ring imparts a distinct electronic and steric profile, making it a valuable intermediate in organic synthesis.[1] Its primary utility lies in its capacity to serve as a scaffold for the construction of various sulfur-containing heterocycles, most notably thioxanthones and dibenzothiophenes. These heterocyclic cores are prevalent in molecules exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The structural flexibility of this compound allows for extensive derivatization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(phenylsulfanyl)benzoic acid | [3] |

| CAS Number | 1527-12-4 | [4] |

| Molecular Formula | C₁₃H₁₀O₂S | [4] |

| Molecular Weight | 230.29 g/mol | [4] |

Molecular Structure and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural verification of this compound. The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all protons and carbons within the molecule.

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the two phenyl rings and the acidic proton of the carboxyl group. In a typical deuterated solvent like chloroform-d (CDCl₃), the spectrum exhibits the following key features:

-

Aromatic Protons (m, ~6.8-8.2 ppm): The nine aromatic protons on the two benzene rings appear as a complex multiplet in the downfield region. The specific chemical shifts and coupling patterns are influenced by the electronic effects of the carboxylic acid and thioether substituents.

-

Carboxylic Acid Proton (s, broad, variable): The acidic proton of the -COOH group typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm. Its exact position and broadness are highly dependent on the solvent and concentration due to hydrogen bonding and chemical exchange.

One experimental dataset in CDCl₃ reports the following ¹H NMR signals: δ 8.14 (dd, J = 7.8, 1.5 Hz, 1H), 7.62 – 7.55 (m, 2H), 7.49 – 7.43 (m, 3H), 7.32 – 7.26 (m, 1H), 7.19 – 7.11 (m, 1H), 6.86 – 6.79 (m, 1H).[5]

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Key expected and reported signals include:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around 171.2 ppm, is characteristic of the carboxylic acid carbonyl carbon.[5]

-

Aromatic Carbons: The twelve aromatic carbons resonate in the region of approximately 124-145 ppm. The carbon attached to the sulfur atom (C-S) and the carbon bearing the carboxylic acid group (C-COOH) are typically found at the lower field end of this range due to the influence of the heteroatom and the deshielding effect of the carbonyl group. An experimental spectrum in CDCl₃ shows peaks at δ 171.2, 144.7, 136.0, 133.3, 132.3, 130.0, 129.4, 127.4, 125.5, and 124.4 ppm.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum is dominated by absorptions corresponding to the carboxylic acid and the aromatic rings.

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[6][7]

-

C=O Stretch: A strong, sharp absorption band typically appears between 1720 and 1680 cm⁻¹, corresponding to the C=O stretching vibration of the carboxylic acid group.[6][7]

-

Aromatic C-H Stretch: Absorptions for the aromatic C-H stretching vibrations are generally observed just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Medium to strong bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic rings.

-

C-S Stretch: A weaker absorption in the range of 750-700 cm⁻¹ can be attributed to the C-S stretching vibration.[6]

The combination of these spectroscopic techniques provides a robust and self-validating system for the structural confirmation of this compound.

Synthesis of this compound: The Ullmann Condensation

The most common and historically significant method for the synthesis of this compound is the Ullmann condensation. This copper-catalyzed nucleophilic aromatic substitution reaction involves the coupling of an aryl halide with a thiol.[8] For the synthesis of the title compound, this typically involves the reaction of 2-chlorobenzoic acid with thiophenol.

Caption: Ullmann condensation for the synthesis of this compound.

Experimental Protocol: Ullmann Synthesis of this compound

This protocol is a representative procedure for the synthesis of 2-(arylthio)benzoic acids and can be adapted for the specific synthesis of this compound.

Materials:

-

2-Chlorobenzoic acid

-

Thiophenol

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Copper(I) iodide (CuI) or other copper catalyst

-

High-boiling point polar solvent (e.g., N,N-dimethylformamide (DMF) or nitrobenzene)

-

Hydrochloric acid (HCl) for acidification

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid, thiophenol, potassium carbonate, and a catalytic amount of copper(I) iodide in a suitable high-boiling solvent.

-

Reaction: Heat the reaction mixture to a high temperature (often exceeding 150°C) and maintain it under reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Acidification: Pour the reaction mixture into a beaker containing a dilute solution of hydrochloric acid. This will protonate the carboxylate to form the desired carboxylic acid, which may precipitate out of solution.

-

Extraction: If the product does not precipitate, extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Washing: Wash the organic layer with water and brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile substrate for a variety of chemical transformations.

Electrophilic Aromatic Substitution

The benzoic acid ring is substituted with two groups that have opposing directing effects. The carboxylic acid group is a deactivating, meta-directing group, while the phenylthio group is an activating, ortho, para-directing group.[3] The outcome of electrophilic aromatic substitution reactions will depend on the reaction conditions and the nature of the electrophile, but substitution often occurs at the 5-position, which is para to the activating phenylthio group and meta to the deactivating carboxylic acid group.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group can undergo standard transformations such as esterification and amidation, allowing for the introduction of a wide range of functional groups and the modulation of the molecule's physicochemical properties.

Intramolecular Cyclization: Synthesis of Thioxanthones

A key application of this compound is its use as a precursor for the synthesis of thioxanthones via intramolecular cyclization. This reaction is typically acid-catalyzed, with concentrated sulfuric acid being a common reagent.[9] The reaction proceeds through an electrophilic attack of the protonated carbonyl carbon onto the electron-rich phenyl ring of the thioether, followed by dehydration to form the tricyclic thioxanthone core.

Caption: Acid-catalyzed cyclization of this compound to thioxanthone.

Materials:

-

This compound

-

Concentrated sulfuric acid

Procedure:

-

Reaction Setup: In a flask, carefully add this compound to an excess of cold (ice bath) concentrated sulfuric acid with stirring.

-

Reaction: Slowly warm the mixture to room temperature and then heat gently (e.g., on a steam bath) for a specified period. The reaction progress can be monitored by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The thioxanthone product will precipitate out of the aqueous solution.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water until the washings are neutral.

-

Purification: The crude thioxanthone can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Conclusion

This compound is a molecule of significant synthetic utility, underpinned by its unique molecular structure. Its robust synthesis via the Ullmann condensation and its facile conversion to valuable heterocyclic scaffolds like thioxanthones make it a cornerstone in medicinal and materials chemistry research. A thorough understanding of its spectroscopic properties is essential for its reliable identification and use in these applications. This guide has provided a detailed overview of its structure, characterization, synthesis, and reactivity, offering a valuable resource for scientists working with this versatile compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

- U.S. Patent No. 4,264,773. (1981). Preparation of 2-chloro-thioxanthone. Google Patents.

-

Synthesis of Xanthone from 2-Phenoxy Benzoic Acid Using Sulfuric Acid Catalyst. (2022). Molekul, 17(1), 58-64. Retrieved January 8, 2026, from [Link]

- U.S. Patent No. 4,902,826. (1990). Process for the preparation of 2-arylthiobenzoic acids. Google Patents.

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved January 8, 2026, from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved January 8, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 2-(phenylthio)-. Substance Details - SRS. Retrieved January 8, 2026, from [Link]

- European Patent No. EP0299329B1. (1992). Process for the preparation of 2-arylthiobenzoic acids. Google Patents.

-

Deb, A., & Dutta, S. (2011). (2-{[2-(diphenylphosphino)phenyl]thio}phenyl)diphenylphosphine sulfide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o333. Retrieved January 8, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved January 8, 2026, from [Link]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

-

Supporting information for: Chalcogenation of benzoic acids via weak O-coordination: synthesis of chalcogenoxanthones. (2017). Organic Letters, 19(9), 2430-2433. Retrieved January 8, 2026, from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved January 8, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]

- 9. Synthesis of Xanthone from 2-Phenoxy Benzoic Acid Using Sulfuric Acid Catalyst - Repository Universitas PGRI Yogyakarta [repository.upy.ac.id]

An In-depth Technical Guide to the Synthesis of 2-(Phenylthio)benzoic Acid

Introduction

2-(Phenylthio)benzoic acid, also known as 2-(phenylsulfanyl)benzoic acid, is a pivotal bifunctional organic compound. Its structure, featuring a benzoic acid scaffold substituted at the ortho-position with a phenylthio group, imparts a unique steric and electronic profile.[1] This makes it a highly valuable intermediate in synthetic organic chemistry and a sought-after building block in medicinal chemistry.[1][2] The molecule serves as a precursor for a variety of sulfur-containing heterocycles, such as thioxanthones, and is a foundational scaffold for developing novel therapeutic agents with potential antimicrobial, anticancer, and anti-inflammatory properties.[1][3] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering researchers and drug development professionals a comprehensive understanding of both classical and modern methodologies.

Core Synthetic Strategies: A Comparative Overview

The construction of the aryl-sulfur bond is the central challenge in synthesizing this compound. Historically, this has been dominated by copper-promoted Ullmann-type reactions. However, advancements in catalysis have introduced more efficient and milder alternatives. The primary routes, which will be discussed in detail, include:

-

The Ullmann Condensation: A classical copper-catalyzed cross-coupling of an aryl halide and a thiol.

-

Nucleophilic Aromatic Substitution (SNAr) of Activated Aryl Halides: A direct displacement reaction, often facilitated by base.

-

Hydrolysis of a Benzonitrile Precursor: A two-step approach involving the initial synthesis of 2-(phenylthio)benzonitrile followed by hydrolysis.

-

Modern Palladium- and Copper-Catalyzed Cross-Coupling Reactions: Advanced methods offering milder conditions and broader substrate scope.

The choice of synthetic pathway is often dictated by factors such as substrate availability, desired scale, functional group tolerance, and economic and environmental considerations.

Pathway 1: The Ullmann Condensation

The Ullmann condensation is a cornerstone method for the formation of C-S bonds, specifically for synthesizing aryl thioethers.[4][5] This reaction involves the copper-promoted coupling of an aryl halide (typically an iodide or bromide) with a thiol or thiolate.[4]

Mechanism and Rationale

The precise mechanism of the Ullmann condensation has been a subject of extensive study.[5] The generally accepted pathway for C-S coupling involves the in-situ formation of a copper(I) thiolate from the thiol and a copper source in the presence of a base. This copper(I) thiolate then reacts with the aryl halide.[4] The reaction traditionally requires stoichiometric amounts of copper, often as "activated" copper powder, and is conducted at high temperatures (>200 °C) in polar aprotic solvents like DMF, NMP, or nitrobenzene.[4] The aryl halide's reactivity follows the order I > Br > Cl, and the presence of electron-withdrawing groups on the aryl halide can accelerate the reaction.[4]

Modern iterations of the Ullmann reaction have seen significant improvements, primarily through the use of soluble copper catalysts supported by ligands such as diamines and acetylacetonates, which allow for lower reaction temperatures and catalyst loadings.[4][6]

Experimental Protocol: Ullmann Synthesis

This protocol is a representative example of a classical Ullmann condensation for preparing 2-arylthiobenzoic acids from a 2-halogenated benzoic acid.

Materials:

-

2-Chlorobenzoic acid

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI) and Copper bronze

-

Nitrobenzene (solvent)

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid, thiophenol, and potassium carbonate in nitrobenzene.[7]

-

Add a catalytic amount of copper(I) iodide and copper bronze to the mixture.[7]

-

Heat the reaction mixture to reflux (approx. 210°C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and dilute with an appropriate organic solvent like ethyl acetate.

-

Filter the mixture to remove insoluble inorganic salts.

-

Wash the organic phase sequentially with dilute HCl to remove any unreacted thiophenol and then with water.

-

Extract the desired product into an aqueous basic solution (e.g., 10% NaOH).

-

Separate the aqueous layer and acidify with concentrated HCl to a pH of ~2 to precipitate the this compound.[8]

-

Filter the precipitate, wash with cold water until the washings are neutral, and dry under vacuum to yield the final product.

Pathway 2: Nucleophilic Aromatic Substitution (SNAr)

A more direct approach, particularly when using more reactive starting materials, is the direct nucleophilic aromatic substitution of a halogen. This pathway avoids the use of a metal catalyst but often requires either harsh conditions or specific activation of the aryl halide.

Mechanism and Rationale

This reaction proceeds via the attack of a thiophenoxide nucleophile on a 2-halogenated benzoic acid. To overcome the poor reactivity of unactivated aryl halides, high temperatures are typically required. A significant improvement to this method involves using lithium salts of both the benzoic acid and the thiophenol. This approach, described in patent literature, avoids the use of expensive and environmentally problematic copper catalysts and iodide additives.[7][9] The reaction can be carried out in a high-boiling aprotic solvent or neat (in the melt).[9]

Experimental Protocol: Lithium Salt-Mediated SNAr

This protocol is adapted from a patented process for the synthesis of a substituted this compound.[9]

Materials:

-

2-Chlorobenzoic acid

-

4-Chlorothiophenol

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetralin (solvent)

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

Charge a reactor equipped with a mechanical stirrer, thermometer, and a water separator (e.g., Dean-Stark apparatus) with 2-chlorobenzoic acid, 4-chlorothiophenol, and tetralin.[9]

-

Add lithium hydroxide monohydrate to the mixture.[9]

-

Heat the mixture to 185-190°C. Water of reaction will be collected in the separator.

-

Once water evolution ceases, maintain the reaction at 185-190°C with stirring for approximately 8 hours.[9]

-

Cool the reaction mixture to about 115°C and carefully add water.

-

Separate the aqueous phase, which contains the lithium salt of the product. The organic (tetralin) phase can be recycled.

-

Dilute the aqueous phase with additional water and adjust the pH to 2 with 30% hydrochloric acid.[9]

-

The product, 2-(4-chlorophenylthio)benzoic acid, will precipitate out of solution.

-

Isolate the solid by filtration, wash with water until neutral, and dry to obtain the final product.[9]

Pathway 3: Hydrolysis of a Benzonitrile Precursor

An alternative strategy involves forming the C-S bond first on a benzonitrile scaffold, followed by hydrolysis of the nitrile group to the carboxylic acid. This can be advantageous if the starting 2-chlorobenzonitrile is more reactive or readily available than the corresponding benzoic acid.

Rationale

This two-step process decouples the C-S bond formation from the presence of the carboxylic acid group, which can sometimes complicate reactions. The synthesis of the intermediate, 2-(phenylthio)benzonitrile, can be achieved via reactions analogous to those described above (e.g., Ullmann-type coupling). The subsequent hydrolysis is a standard and typically high-yielding transformation.

Experimental Protocol: Nitrile Hydrolysis

This protocol describes the hydrolysis of a substituted 2-(phenylthio)benzonitrile to the corresponding benzoic acid.[10]

Materials:

-

2-(Phenylthio)-5-trifluoromethyl-benzonitrile

-

15% aqueous sodium hydroxide (NaOH) solution

-

Ethanol

-

Concentrated hydrochloric acid (HCl)

-

Methylene chloride (for extraction)

-

Sodium sulfate (Na₂SO₄) (for drying)

Procedure:

-

In a round-bottom flask, combine 2-(phenylthio)-5-trifluoromethyl-benzonitrile, 15% aqueous NaOH solution, and ethanol.[10]

-

Heat the mixture under reflux for 12 hours.[10]

-

After cooling, add water to the reaction mixture and perform an extraction with an organic solvent (e.g., benzene or toluene) to remove any unreacted starting material or non-polar impurities.[10]

-

Separate the aqueous phase and cool it to 0°C in an ice bath.

-

Acidify the cold aqueous solution with concentrated HCl to precipitate the carboxylic acid.[1]

-

Extract the precipitated product into methylene chloride.

-

Wash the organic phase with water until neutral, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2-(phenylthio)-5-trifluoromethyl-benzoic acid.[1][10]

Pathway 4: Modern Catalytic Approaches

While the Ullmann reaction is a classic, modern organic synthesis has seen a surge in the development of more sophisticated catalytic systems for C-S bond formation, primarily using palladium and copper catalysts with specific ligands.[11][12] These methods often proceed under much milder conditions, exhibit broader functional group tolerance, and require lower catalyst loadings.[6]

While specific protocols for the synthesis of this compound using these advanced systems are not as commonly reported as the classical methods, the general principles are highly applicable. For instance, palladium-catalyzed C-H functionalization/intramolecular C-S bond formation is used to synthesize benzothiazoles, a related heterocyclic system.[13][14] Similarly, copper-catalyzed Chan-Lam coupling reactions, which couple thiols with aryl boronic acids, represent a powerful and green alternative for diaryl thioether synthesis.[15][16]

Researchers looking to optimize the synthesis of this compound derivatives could explore these modern catalytic systems, adapting protocols from the broader literature on diaryl thioether formation.

Comparative Summary of Synthetic Pathways

| Pathway | Key Reagents | Catalyst | Conditions | Advantages | Disadvantages |

| Ullmann Condensation | 2-Halobenzoic acid, Thiophenol | Copper (often stoichiometric) | High Temp. (>200°C), Polar Solvent | Well-established, reliable for certain substrates | Harsh conditions, high catalyst loading, by-products, poor functional group tolerance.[4][9] |

| SNAr (Lithium Salts) | 2-Chlorobenzoic acid, Thiophenol, LiOH | None | High Temp. (~190°C) | Catalyst-free, avoids expensive/toxic metals and reagents, good for industrial scale.[9] | Still requires high temperatures, may not be suitable for sensitive substrates. |

| Nitrile Hydrolysis | 2-(Phenylthio)benzonitrile, NaOH/H₂SO₄ | None (for hydrolysis) | Reflux | Standard, high-yielding hydrolysis step; decouples C-S formation from acid group.[10] | Two-step process, requires synthesis of the nitrile precursor. |

| Modern Catalysis | Aryl Halide/Boronic Acid, Thiol | Pd or Cu with Ligands | Mild Temp. (RT to ~120°C) | Mild conditions, low catalyst loading, high functional group tolerance, broad scope.[6][12] | Catalyst/ligand cost, potential for catalyst poisoning by sulfur. |

Conclusion

The synthesis of this compound can be accomplished through several effective pathways. The classical Ullmann condensation, while historically significant, is often supplanted by more practical and economical methods like the catalyst-free reaction of lithium salts, especially on an industrial scale.[9] The hydrolysis of a nitrile precursor offers a reliable, albeit indirect, route. For laboratory-scale synthesis of complex, functionalized derivatives, the exploration of modern palladium- and copper-catalyzed cross-coupling reactions is highly encouraged, as these methods offer the mildest conditions and broadest substrate applicability. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, balancing factors of cost, scale, efficiency, and environmental impact.

References

- Benchchem. This compound | Research Chemical Supplier.

- Chem-Impex. This compound.

- PrepChem.com. Synthesis of 2-(phenylthio)-5-trifluoromethyl-benzoic acid.

- Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives.

-

Wikipedia. Ullmann condensation. [Online] Available at: [Link]

-

Zhang, Z., et al. (2025). Biocompatible C-S bond construction for diarylmethyl thioethers. Green Synthesis and Catalysis. [Online] Available at: [Link]

-

Organic Syntheses. Thiosalicylic acid. [Online] Available at: [Link]

- Benchchem. The Kinetics of Ullmann Condensation: A Deep Dive into Aryl Thioether Synthesis.

-

ResearchGate. Preparation of the S-alkyl derivatives of thiosalicylic acid. [Online] Available at: [Link]

-

Heindel, N. D., et al. Heterocyclic synthesis involving acetylenedicarboxylate adducts of thiosalicylic acid derivatives. The Journal of Organic Chemistry. [Online] Available at: [Link]

-

Semantic Scholar. Green Synthesis of Aryl Thioethers through Cu-catalysed C-S Coupling of Thiols and Aryl Boronic Acids in Water. [Online] Available at: [Link]

-

The Journal of Organic Chemistry. Cu-Catalyzed Synthesis of Diaryl Thioethers and S-Cycles by Reaction of Aryl Iodides with Carbon Disulfide in the Presence of DBU. [Online] Available at: [Link]

-

ResearchGate. Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. [Online] Available at: [Link]

-

ResearchGate. Recent Metal-Catalyzed Methods for Thioether Synthesis. [Online] Available at: [Link]

- Google Patents. US4264773A - Preparation of 2-chloro-thioxanthone.

-

Journal of the Chemical Society (Resumed). The mechanism of the ullmann diaryl synthesis. [Online] Available at: [Link]

-

SynArchive. Ullmann Condensation. [Online] Available at: [Link]

- Google Patents. US4902826A - Process for the preparation of 2-arylthiobenzoic acids.

-

The Journal of Organic Chemistry. Solvent-assisted Ullmann ether synthesis. Reactions of dihydric phenols. [Online] Available at: [Link]

-

PrepChem.com. Preparation of thiosalicylic acid. [Online] Available at: [Link]

-

PubChem. This compound. [Online] Available at: [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Online] Available at: [Link]

- Google Patents. EP0299329B1 - Process for the preparation of 2-arylthiobenzoic acids.

-

NIH. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Online] Available at: [Link]

-

PubMed. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes. [Online] Available at: [Link]

-

Organic Letters. Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. [Online] Available at: [Link]

-

Organic & Biomolecular Chemistry. Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. [Online] Available at: [Link]

-

MDPI. Copper Catalyst-Supported Modified Magnetic Chitosan for the Synthesis of Novel 2-Arylthio-2,3-dihydroquinazolin-4(1H)-one Derivatives via Chan–Lam Coupling. [Online] Available at: [Link]

-

MDPI. Palladium-Catalyzed Benzodiazepines Synthesis. [Online] Available at: [Link]

-

PubMed. Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process. [Online] Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 1527-12-4: this compound | CymitQuimica [cymitquimica.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP0299329B1 - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Green Synthesis of Aryl Thioethers through Cu-catalysed C-S Coupling of Thiols and Aryl Boronic Acids in Water | Semantic Scholar [semanticscholar.org]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of 2-(Phenylthio)benzoic Acid and Its Derivatives

Introduction: The Versatile Scaffold of 2-(Phenylthio)benzoic Acid

This compound is a bifunctional organic compound that has garnered significant interest in medicinal chemistry, not as a therapeutic agent in its own right, but as a foundational scaffold for the synthesis of a diverse range of pharmacologically active molecules.[1] Its unique structure, featuring a carboxylic acid group amenable to derivatization and a flexible phenylthio moiety, allows for the construction of complex heterocyclic systems and other derivatives with potent biological activities. This guide provides a comprehensive overview of the mechanisms of action of the key classes of compounds derived from the this compound core, with a focus on their applications in oncology, infectious diseases, and inflammation.

I. Anticancer Activity: Induction of Apoptosis and Modulation of Key Signaling Pathways

Derivatives of this compound, particularly 2-arylbenzothiazoles, have demonstrated significant potential as anticancer agents.[2][3] The primary mechanism underlying their cytotoxic effects is the induction of apoptosis, or programmed cell death, and the modulation of critical signaling pathways that govern cell proliferation, survival, and metastasis.[4][5]

A. Induction of Apoptosis

A hallmark of the anticancer activity of 2-arylbenzothiazole derivatives is their ability to trigger apoptosis in cancer cells.[3] This is often mediated through the intrinsic mitochondrial pathway, characterized by the disruption of the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors.[4] A key event in this cascade is the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the dismantling of the cell.[6]

The pro-apoptotic effects of these compounds are also associated with an increase in the accumulation of reactive oxygen species (ROS) within the cancer cells, leading to oxidative stress and cellular damage.[4] Furthermore, an upregulation of the pro-apoptotic Bax gene expression is often observed.[4]

B. Modulation of Oncogenic Signaling Pathways

2-Arylbenzothiazole derivatives have been shown to exert their anticancer effects by targeting and downregulating key signaling pathways that are frequently dysregulated in cancer:[4]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Benzothiazole derivatives have been observed to suppress this pathway, thereby inhibiting cancer cell progression.[4]

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway is crucial for cytokine-mediated cell signaling and is often constitutively active in many cancers. Inhibition of this pathway by benzothiazole derivatives contributes to their antiproliferative effects.[4]

-

ERK/MAPK Pathway: The extracellular signal-regulated kinase/mitogen-activated protein kinase pathway plays a vital role in cell proliferation, differentiation, and survival. Downregulation of this pathway is another mechanism by which these compounds exert their anticancer activity.[4]

The following diagram illustrates the proposed mechanism of action for the anticancer activity of 2-arylbenzothiazole derivatives.

Experimental Protocol: Caspase-3 Activity Assay (Colorimetric)

This protocol outlines a method to quantify the activity of caspase-3, a key executioner in apoptosis, in cell lysates treated with 2-arylbenzothiazole derivatives.

Materials:

-

Cell culture plates (96-well)

-

2-Arylbenzothiazole derivative (test compound)

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

Assay buffer

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cancer cells in a 96-well plate at a desired density and allow them to adhere overnight. Treat the cells with varying concentrations of the 2-arylbenzothiazole derivative for a specified period. Include untreated cells as a negative control.

-

Cell Lysis: After treatment, centrifuge the plate and carefully remove the supernatant. Add cell lysis buffer to each well and incubate on ice to lyse the cells.

-

Caspase-3 Assay: Transfer the cell lysates to a new 96-well plate. Add the caspase-3 substrate (DEVD-pNA) and assay buffer to each well.

-

Incubation and Measurement: Incubate the plate at 37°C, protected from light. The activated caspase-3 in the apoptotic cell lysates will cleave the DEVD-pNA substrate, releasing the chromophore p-nitroaniline (p-NA).

-

Data Acquisition: Measure the absorbance of the wells at 405 nm using a microplate reader. The intensity of the yellow color is directly proportional to the caspase-3 activity.[6]

II. Antimicrobial Activity: Targeting Mycobacterial Cell Wall Synthesis

A significant area of research for derivatives of this compound is in the development of novel antimicrobial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. 2-(Phenylthio)benzoylarylhydrazone derivatives have shown promising antimycobacterial activity.[1][7]

A. Inhibition of InhA

The primary mechanism of action for many antitubercular drugs, including the frontline drug isoniazid, is the inhibition of the enoyl-acyl carrier protein reductase, InhA.[8] This enzyme is a critical component of the type II fatty acid synthase (FAS-II) system, which is responsible for the biosynthesis of mycolic acids. Mycolic acids are essential, long-chain fatty acids that form the major component of the mycobacterial cell wall, providing a crucial protective barrier.[8]

While direct enzymatic inhibition data for 2-(phenylthio)benzoylarylhydrazones is still emerging, their structural features and observed antimycobacterial efficacy strongly suggest that they may act as direct inhibitors of InhA.[8] By binding to InhA, these compounds would block the synthesis of mycolic acids, leading to a compromised cell wall and ultimately, bacterial cell death.

The following diagram depicts the proposed mechanism of action for the antitubercular activity of 2-(phenylthio)benzoylarylhydrazones.

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

Materials:

-

96-well microplates

-

Mycobacterium tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with OADC

-

2-(Phenylthio)benzoylarylhydrazone derivative (test compound)

-

Alamar Blue reagent

-

Sterile water

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in the microplate wells.

-

Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well. Include a drug-free control well.

-

Incubation: Seal the plates and incubate at 37°C for a specified period, typically 5-7 days.

-

Alamar Blue Addition: After incubation, add Alamar Blue reagent to each well.

-

Re-incubation: Re-incubate the plates for 24-48 hours.

-

Result Interpretation: A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is defined as the lowest concentration of the compound that prevents this color change.[1]

III. Anti-inflammatory Activity: Potential for Selective COX-2 Inhibition

Derivatives of this compound also hold promise as anti-inflammatory agents. The structural features of some of these derivatives are reminiscent of known selective cyclooxygenase-2 (COX-2) inhibitors.[9][10]

A. Cyclooxygenase Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[9] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Although direct and extensive studies on this compound derivatives as COX-2 inhibitors are limited, their structural analogy to known selective inhibitors suggests that they may bind to the active site of the COX-2 enzyme, preventing the synthesis of pro-inflammatory prostaglandins. Further investigation is warranted to confirm this mechanism and to determine the selectivity and potency of these compounds.

The following diagram illustrates the potential mechanism of action for the anti-inflammatory activity of this compound derivatives.

Experimental Protocol: COX-2 Inhibitor Screening Assay

This protocol provides a general framework for screening compounds for their ability to inhibit COX-2 activity.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Reaction buffer

-

Test compound (this compound derivative)

-

Detection reagent (e.g., a probe that measures prostaglandin production)

-

96-well plate

-

Plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound.

-

Enzyme Reaction: In a 96-well plate, combine the COX-2 enzyme, reaction buffer, and the test compound at various concentrations.

-

Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified time.

-

Detection: Stop the reaction and add a detection reagent to quantify the amount of prostaglandin produced.

-

Data Analysis: Measure the signal using a plate reader. The IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity, can be calculated to determine the potency of the inhibitor.[11]

Quantitative Data Summary

| Derivative Class | Target | Assay | IC50/MIC | Reference |

| 2-(Phenylthio)benzoylarylhydrazones | M. tuberculosis | MABA | MICs as low as 2.96 µg/mL | [1][7] |

| 2-Arylbenzothiazoles | Cancer Cell Lines | Cytotoxicity Assay | Varies by cell line and compound | [3][12] |

| Thiophene-3-carboxamides | COX-2 | In vitro inhibition assay | IC50 of 0.29 µM | [11] |

Conclusion

This compound serves as a valuable and versatile scaffold in medicinal chemistry, giving rise to derivatives with potent and diverse biological activities. The mechanisms of action of these derivatives are multifaceted, ranging from the induction of apoptosis and modulation of key signaling pathways in cancer to the inhibition of essential enzymes in pathogenic bacteria and the potential for selective inhibition of inflammatory enzymes. The continued exploration of this chemical space holds significant promise for the development of novel therapeutic agents to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

- Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine-thiazole scaffold as InhA inhibitors. (URL not available)

-

Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (2023). PubMed. [Link]

- 2-arylbenzothiazole derivatives as potent anticancer agents. (Compound 85-88).. (URL not available)

-

Benzothiazole derivatives as anticancer agents. (2020). PubMed Central. [Link]

- Caspase-3 Assay Kit (Colorimetric) (ab39401). (URL not available)

-

Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors. (2018). PubMed Central. [Link]

- Caspase 3 Activity Assay Kit. (URL not available)

- Caspase 3 Assay Kit, Colorimetric. (URL not available)

- Caspase-Glo® 3/7 Assay. (URL not available)

- Caspase-3 Activity Assay Kit #5723. (URL not available)

- Full article: Benzothiazole derivatives as anticancer agents. (URL not available)

- Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights | Request PDF. (URL not available)

- Application Notes and Protocols for Studying InhA Inhibition in Mycobacterium tuberculosis with Direct Inhibitors Like Sudoterb. (URL not available)

-

Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. (2011). PubMed Central. [Link]

-

Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. (2023). PubMed Central. [Link]

-

New InhA Inhibitors Based on Expanded Triclosan and Di-Triclosan Analogues to Develop a New Treatment for Tuberculosis. (2021). MDPI. [Link]

-

Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. (1998). PubMed Central. [Link]

-

Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions. (2012). NIH. [Link]

- Synthesis and Antimycobacterial Activity of 2-(Phenylthio)

- Graphical representation of IC 50 (COX-1 and COX-2) values for the.... (URL not available)

- Targeting InhA, the FASII Enoyl-ACP Reductase: SAR Studies on Novel Inhibitor Scaffolds. (URL not available)

-

Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. (2011). Iranian Journal of Pharmaceutical Research. [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). PubMed Central. [Link]

- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel

Sources

- 1. brieflands.com [brieflands.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 7. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brieflands.com [brieflands.com]

- 11. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 2-(Phenylthio)benzoic Acid: Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of 2-(Phenylthio)benzoic acid, a versatile bifunctional organic compound pivotal in synthetic organic chemistry and medicinal chemistry research.[1] Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis, chemical behavior, and its significant applications as a precursor for various heterocyclic compounds and pharmacologically active molecules.[1][2]

Compound Identification and Nomenclature

The compound commonly known as this compound is systematically named 2-(Phenylsulfanyl)benzoic acid according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[3][4][5] This nomenclature precisely describes the molecular structure, which consists of a benzoic acid backbone substituted at the ortho-position (position 2) with a phenylthio group (-S-Ph).

Key Identifiers:

| Identifier | Value | Source |

| IUPAC Name | 2-(Phenylsulfanyl)benzoic acid | [4], [3] |

| CAS Number | 1527-12-4 | [1], [4] |

| Molecular Formula | C₁₃H₁₀O₂S | [4] |

| Molecular Weight | 230.28 g/mol | [1], [4] |

| Synonyms | 2-Carboxydiphenyl sulfide, Benzoic acid, 2-(phenylthio)- | [4], [6] |

Physicochemical Properties and Spectroscopic Data

This compound is typically a solid at room temperature and is soluble in organic solvents, with limited solubility in water due to its hydrophobic phenylthio group.[6] The presence of both a carboxylic acid and a thioether functional group imparts a unique reactivity profile to the molecule.

Spectroscopic Characterization: The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

-

¹H NMR: In a CDCl₃ solvent, the proton NMR spectrum of the parent compound shows characteristic signals for the aromatic protons. For example, the proton ortho to the carboxylic acid typically appears as a doublet of doublets around 8.14 ppm.[7] The other aromatic protons from both the benzoic acid and phenylthio rings resonate in the range of 6.79 to 7.62 ppm.[7]

-

¹³C NMR: The carbon NMR spectrum in CDCl₃ displays a signal for the carboxyl carbon around 171.2 ppm.[7] The aromatic carbons appear in the typical region of 124.4 to 144.7 ppm.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic broad absorption for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For C₁₃H₁₀O₂S, the calculated mass for the [M+H]⁺ ion is 231.0480, with experimental values found to be in close agreement.[7]

Synthesis and Reactivity

The synthesis of this compound and its derivatives can be achieved through several routes. A common industrial method involves the reaction of an alkali metal derivative of a thiophenol with a 2-halogenated benzoic acid.[8] However, this method can suffer from low yields.[8] An alternative approach involves the hydrolysis of a nitrile precursor, such as 2-(phenylthio)benzonitrile, in an acidic or basic medium.[8]

The reactivity of this compound is governed by its two primary functional groups: the carboxylic acid and the phenylthio ether.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo typical transformations, providing a handle for further molecular elaboration.

-

Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters.[1] This is a common step in the synthesis of derivatives with potential biological activity.[9]

-

Amidation: Reaction with amines, often facilitated by coupling agents, produces amides.[1]

-

Conversion to Acid Chlorides: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride.[1]

Reactions Involving the Phenylthio Group and Aromatic Ring

The phenylthio group and the benzoic acid ring can also participate in various reactions.

-

Electrophilic Aromatic Substitution: The directing effects of the substituents on the benzoic acid ring are crucial. The carboxylic acid group is deactivating and meta-directing, while the phenylthio group is activating and ortho-, para-directing.[1][10] This allows for selective substitution reactions, such as nitration, which occurs at the 5-position (para to the phenylthio group and meta to the carboxylic acid).[10]

-

Oxidation: The thioether linkage can be oxidized to a sulfoxide or a sulfone, which significantly alters the electronic properties and biological activity of the resulting molecules.[1]

-

Cyclization: this compound is a key precursor for the synthesis of sulfur-containing heterocycles like thioxanthones through intramolecular cyclization reactions.[1][8]

Below is a diagram illustrating the general reactivity of this compound.

Caption: Drug development workflow using this compound.

Organic Synthesis

In synthetic organic chemistry, this compound serves as a key intermediate for creating more complex molecules, particularly sulfur and oxygen-containing heterocycles. [1]Its ability to undergo cyclization to form scaffolds like thioxanthones and dibenzothiophenes is highly valued. [1]

Material Science

This compound is also investigated for its potential role in developing new materials. [2]It can be used to create functionalized polymers and advanced materials, potentially improving the thermal and mechanical properties of coatings, adhesives, and other industrial products. [2]

Experimental Protocols

Synthesis of 2-(Phenylthio)-5-trifluoromethylbenzoic acid

This protocol describes the hydrolysis of a nitrile precursor to yield a derivative of this compound. [1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-(phenylthio)-5-trifluoromethyl-benzonitrile, ethanol, and an aqueous solution of sodium hydroxide.

-

Reflux: Heat the mixture to reflux and maintain for several hours.

-

Work-up: After cooling, dilute the reaction mixture with water and wash with an organic solvent like benzene to remove impurities.

-

Acidification: Acidify the aqueous phase with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Extraction and Purification: Extract the product with a solvent such as methylene chloride. Wash the organic layer until neutral, dry over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to yield the final product.

Synthesis of 2-(Phenylthio)benzoylarylhydrazone Derivatives

This procedure outlines the synthesis of antimycobacterial agents from a this compound derivative. [9]

-

Esterification: Prepare methyl 2-(phenylthio)benzoate via esterification of this compound. [9]2. Hydrazide Formation: React the methyl ester with hydrazine hydrate to form this compound hydrazide. [9]3. Condensation: In a flask, stir the hydrazide (4.1 mmol) and a corresponding aldehyde (4.3 mmol) in absolute ethanol (40 mL) at room temperature for 2-3 hours in the presence of a catalytic amount of hydrochloric acid (2 drops). [9]4. Isolation: Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralization and Crystallization: Neutralize with a 10% aqueous sodium bicarbonate solution. Filter the resulting precipitate, wash with water, and crystallize from a suitable solvent to obtain the pure hydrazone derivative. [9]

Conclusion

2-(Phenylsulfanyl)benzoic acid is a highly versatile and valuable compound in the fields of synthetic chemistry, medicinal chemistry, and material science. Its unique combination of a carboxylic acid and a phenylthio group within a stable aromatic framework allows for a wide range of chemical transformations. This reactivity enables its use as a foundational building block for the synthesis of diverse, high-value molecules, including novel therapeutic agents and advanced materials. The continued exploration of this compound and its derivatives is expected to yield further innovations in both academic research and industrial applications.

References

-

U.S. Environmental Protection Agency. Benzoic acid, 2-(phenylthio)- - Substance Details. [Link]

-

National Center for Biotechnology Information. This compound | C13H10O2S | CID 15210 - PubChem. [Link]

-

Emami, S. et al. Synthesis and Antimycobacterial Activity of 2-(Phenylthio)benzoylarylhydrazone Derivatives. [Link]

-

SIELC Technologies. Benzoic acid, 2-(phenylthio)-. [Link]

-

Supporting information. [No Title Available]. [Link]

- Google Patents.

-

PubChemLite. This compound (C13H10O2S). [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. This compound | C13H10O2S | CID 15210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzoic acid, 2-(phenylthio)- | SIELC Technologies [sielc.com]

- 6. CAS 1527-12-4: this compound | CymitQuimica [cymitquimica.com]

- 7. rsc.org [rsc.org]

- 8. US4264773A - Preparation of 2-chloro-thioxanthone - Google Patents [patents.google.com]

- 9. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Physical and chemical properties of 2-(Phenylthio)benzoic acid

An In-Depth Technical Guide to 2-(Phenylthio)benzoic Acid: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

Introduction: A Multifaceted Building Block in Modern Chemistry

This compound (CAS No. 1527-12-4) is a bifunctional organic molecule that has garnered significant interest within the synthetic and medicinal chemistry communities.[1] Its structure, featuring a benzoic acid scaffold substituted at the ortho-position with a phenylthio group, imparts a unique steric and electronic profile.[1] This arrangement is not merely incidental; it is the very source of the compound's versatility, positioning it as a pivotal intermediate for synthesizing complex sulfur- and oxygen-containing heterocycles and as a foundational scaffold for pharmacologically active agents.[1][2] Researchers leverage this molecule to explore structure-activity relationships (SAR), designing novel chemical entities for biochemical analysis, drug discovery, and materials science.[1][2] Its utility stems from the distinct reactivity of its carboxylic acid moiety and the thioether linkage, allowing for selective modifications that can dramatically alter the resulting compounds' biological and physical properties.[1]

This guide provides an in-depth exploration of the core physical and chemical properties of this compound, offering field-proven insights into its synthesis, reactivity, and characterization. It is intended for researchers, scientists, and drug development professionals who seek to harness the potential of this versatile compound.

Core Physical and Spectroscopic Properties

The fundamental physical and chemical identifiers for this compound are crucial for its proper handling, characterization, and use in quantitative experiments. These properties are summarized below.

Molecular and Physical Data

A compilation of essential data provides a snapshot of the compound's identity and general characteristics.

| Property | Value | Source(s) |

| CAS Number | 1527-12-4 | [1][3] |

| Molecular Formula | C₁₃H₁₀O₂S | [1][4][5] |

| Molecular Weight | 230.28 g/mol | [1][4] |

| Appearance | White powder / White to Yellow Solid | [2][6] |

| Melting Point | 167 °C | [7][8] |

| Boiling Point | 342.28°C (rough estimate) | [7][8] |

| pKa | 3.41 ± 0.36 (Predicted) | [6][8] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [9] |

| Storage | Sealed in dry, room temperature conditions. | [7][10] |

Structural Representation

The spatial arrangement of atoms dictates the molecule's reactivity.

Caption: 2D structure of this compound.

Chemical Properties and Reactivity

The synthetic utility of this compound is rooted in the presence of three distinct reactive zones: the carboxylic acid group, the thioether bridge, and the two aromatic rings. Understanding the causality behind its reactivity is key to designing successful synthetic strategies.

Caption: Key reactivity sites of this compound.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for derivatization. Standard protocols for esterification and amidation are readily applicable.[9] For instance, coupling with alcohols, often facilitated by a coupling agent or conversion to a more reactive acyl chloride, yields the corresponding esters.[1] This pathway is not just a synthetic exercise; it is a strategic choice in drug development for creating prodrugs or modifying a molecule's pharmacokinetic profile.

A more structurally significant reaction is intramolecular cyclization . The proximity of the carboxylic acid to the phenylthio group allows for acid-catalyzed cyclization reactions, leading to the formation of bioactive heterocyclic scaffolds like thioxanthones, which are core structures in kinase inhibition and COX-2 enzyme activity studies.[1]

Reactions of the Thioether Linkage

The thioether bridge is susceptible to oxidation . Controlled oxidation can convert the sulfide to a sulfoxide or further to a sulfone. This transformation is critical as it drastically alters the electronic properties and steric bulk of the bridge, which in turn significantly impacts the biological activity of the resulting compound.[1] This provides a straightforward method for fine-tuning the pharmacological profile of a lead compound during SAR studies.

Reactions of the Aromatic Rings

Both the benzoic acid and the phenyl rings can undergo electrophilic aromatic substitution (EAS) .[2] The substitution pattern will be directed by the existing groups. The carboxylic acid is a deactivating, meta-directing group, while the phenylthio group is an activating, ortho-, para-directing group. This differential reactivity allows for selective functionalization of the rings, enabling the introduction of additional substituents to probe interactions with biological targets.

Synthesis Protocol: A Validated Approach

While various synthetic routes exist, the hydrolysis of a nitrile precursor is a common and reliable method for producing derivatives of this compound. The following protocol is adapted from a validated synthesis of 2-(phenylthio)-5-trifluoromethyl-benzoic acid, demonstrating a self-validating system where reaction completion is monitored and the product is rigorously purified.[1][11]

Caption: Workflow for the synthesis of a this compound derivative.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 6g of 2-(phenylthio)-5-trifluoromethyl-benzonitrile, 40 mL of 15% aqueous sodium hydroxide, and 12 mL of ethanol.[11]

-

Causality: Ethanol serves as a co-solvent to ensure miscibility of the organic starting material with the aqueous base. The strong base (NaOH) is required to hydrolyze the stable nitrile group.

-

-

Hydrolysis: Heat the mixture to reflux and maintain for 12 hours.[11]

-

Causality: The elevated temperature provides the activation energy needed for the saponification of the nitrile to a carboxylate salt. The extended reaction time ensures complete conversion.

-

-

Workup and Purification: a. Cool the reaction mixture to room temperature and dilute with 100 mL of water.[11] b. Transfer the mixture to a separatory funnel and extract with 80 mL of benzene to remove any unreacted starting material or non-polar impurities.[11] c. Isolate the aqueous phase, which contains the sodium salt of the desired product, and cool it in an ice bath to 0°C.[11] d. Slowly acidify the aqueous phase with concentrated hydrochloric acid. The carboxylic acid product, being insoluble in acidic water, will precipitate out.[1][11]

-

Causality: Protonation of the carboxylate salt renders the molecule neutral and significantly reduces its water solubility, causing it to precipitate. e. Extract the precipitated product into methylene chloride.[11] f. Wash the organic phase with water until the washings are neutral, then dry the organic layer over anhydrous sodium sulfate.[11] g. Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the final product.[11] The resulting solid melts at 140-145°C.[11]

-

Spectroscopic Characterization Profile

Unambiguous structural confirmation is paramount. NMR and IR spectroscopy are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a clear fingerprint.

-

A broad singlet is anticipated far downfield, typically between 10-12 ppm, which is characteristic of the acidic carboxylic acid proton.[12] Its broadness is a result of hydrogen bonding and chemical exchange.

-

The aromatic protons on the two rings will appear as a series of multiplets in the 7.1-8.1 ppm range.[13] Protons ortho to the electron-withdrawing carboxylic acid group are expected to be the most deshielded and appear furthest downfield within this region.[13]

-

-

¹³C NMR: The carbon spectrum confirms the carbon framework.

-

The carboxyl carbon signal is expected in the range of 165-172 ppm.[12][13]

-

The aromatic carbons will resonate in the typical region of 120-140 ppm.[13] The carbon atom attached to the sulfur (C-S) and the carbon attached to the carboxyl group (C-COOH) will have distinct chemical shifts influenced by their substituents.

-

Infrared (IR) Spectroscopy

The IR spectrum is highly diagnostic for the carboxylic acid functionality.

-

A very broad and strong absorption band is expected from ~2500 to 3300 cm⁻¹, corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[12][14]

-

A sharp, strong absorption band will appear between 1710 and 1760 cm⁻¹, characteristic of the C=O (carbonyl) stretch.[12] Conjugation with the aromatic ring typically places this peak around 1710 cm⁻¹.[12]

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable scaffold in medicinal chemistry. Its derivatives have been investigated for a wide array of therapeutic applications.

-

Antimicrobial Agents: Derivatives have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1] For example, a series of 2-(phenylthio)benzoylarylhydrazones showed promising antimycobacterial activity against Mycobacterium tuberculosis.[15]

-

Anticancer and Cytotoxic Activities: The scaffold is a recurring motif in the design of anticancer agents.[1] Its structural flexibility allows for modifications that can lead to compounds with potent cytotoxic effects against various human cancer cell lines.[1]

-

Anti-inflammatory Properties: The compound and its analogs are of interest in the development of new anti-inflammatory drugs, partly due to their structural relationship to other known anti-inflammatory agents.[9]

-

Materials Science: Beyond pharmaceuticals, the compound is used to create functionalized polymers and advanced materials, where it can improve thermal and mechanical properties for coatings, adhesives, and other industrial products.[2]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

General Handling: Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection.[16][17] Avoid the formation of dust and aerosols.[16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][16]

-

First Aid Measures:

When heated to decomposition, it may emit toxic vapors of sulfur oxides (SOx).[6] Always consult the most current Safety Data Sheet (SDS) before use.

References

-

Synthesis of 2-(phenylthio)-5-trifluoromethyl-benzoic acid - PrepChem.com. [Link]

-

This compound | C13H10O2S | CID 15210 - PubChem - NIH. [Link]

-

Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. [Link]

-

Safety Data Sheet - Angene Chemical. [Link]

-

2-(PHENYLTHIOMETHYL)BENZOIC ACID | CAS#:1699-03-2 | Chemsrc. [Link]

-

Benzoic acid, 2-(phenylthio)- - Substance Details - SRS | US EPA. [Link]

-

Supplementary Information - The Royal Society of Chemistry. [Link]

-

Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. [Link]

-

Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. [Link]

-

infrared spectrum of benzoic acid C7H6O2 C6H5COOH - Doc Brown's Chemistry. [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids - The Royal Society of Chemistry. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound | C13H10O2S | CID 15210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. Page loading... [guidechem.com]

- 7. 1527-12-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound CAS#: 1527-12-4 [m.chemicalbook.com]

- 9. CAS 1527-12-4: this compound | CymitQuimica [cymitquimica.com]

- 10. 1527-12-4|this compound|BLD Pharm [bldpharm.com]

- 11. prepchem.com [prepchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

- 14. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemicalbook.com [chemicalbook.com]

- 17. angenechemical.com [angenechemical.com]

- 18. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-(Phenylthio)benzoic Acid and its Derivatives: Synthesis, Mechanisms, and Therapeutic Potential

Abstract

2-(Phenylthio)benzoic acid is a bifunctional organic compound distinguished by a benzoic acid scaffold substituted at the ortho-position with a phenylthio group. This unique architecture imparts a compelling electronic and steric profile, establishing it as a highly versatile intermediate in synthetic organic chemistry and a privileged scaffold in medicinal chemistry. Its structural rigidity, combined with the reactive handles of a carboxylic acid and a modifiable thioether linkage, provides a robust platform for developing a diverse array of derivatives. This guide delves into the core aspects of this compound, offering a technical exploration of its synthesis, physicochemical properties, and derivatization strategies. We will critically examine its role as a precursor to complex heterocyclic systems and explore the mechanistic basis for the biological activities of its derivatives, including their emerging roles as potent enzyme inhibitors in oncology, infectious diseases, and inflammatory conditions. This document is intended for researchers and drug development professionals, providing both foundational knowledge and field-proven insights into the expanding chemical space of this important molecular core.

Introduction: The Architectural Significance of the this compound Scaffold

The this compound molecule, at its core, represents a strategic fusion of two key chemical moieties: an aromatic carboxylic acid and a diaryl thioether. This arrangement is not a random confluence but a deliberate design that offers significant advantages for chemical synthesis and drug discovery. The carboxylic acid group serves as a versatile anchor for derivatization, readily forming esters, amides, and hydrazides, which allows for the systematic exploration of structure-activity relationships (SAR).[1][2] Simultaneously, the thioether linkage is more than a simple spacer; it can be oxidized to the corresponding sulfoxide or sulfone, dramatically altering the electronic properties and biological activity of the resulting compounds.[1]